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Compound of Interest

Compound Name: 2-Amino-8-ethyl-3-methylquinoline

CAS No.: 203506-26-7

Cat. No.: B15167136

Get Quote

Introduction & Scientific Rationale
2-Amino-8-ethyl-3-methylquinoline is a highly substituted bicyclic compound featuring a

benzene ring fused to a pyridine ring. Available in both its free base (CAS: 203506-26-7) and

hydrochloride salt form (CAS: 1170438-56-8), this molecule serves as a critical chemical probe

in proteomics and a precursor in pharmaceutical development due to its potential antimicrobial

and antitumor properties[1].

The structural uniqueness of this compound lies in its specific substitution pattern: an exocyclic

amino group at position 2, an ethyl group at position 8, and a methyl group at position 3[1]. This

configuration creates a distinct steric and electronic environment that dictates its chemical

reactivity and biological target binding. For researchers and drug development professionals,

rigorous analytical characterization of this compound is paramount to ensure batch-to-batch

consistency, verify structural integrity, and quantify trace impurities.

This application note details a self-validating analytical framework utilizing High-Performance

Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-
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MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Profiling
Understanding the fundamental properties of the analyte is the first step in method

development. The basicity of the quinoline nitrogen and the exocyclic amine, combined with the

hydrophobicity of the alkyl chains, drives the selection of reverse-phase chromatography and

positive-ion mass spectrometry[2].

Table 1: Physicochemical Properties of 2-Amino-8-ethyl-3-methylquinoline

Property Value (Free Base) Value (Hydrochloride Salt)

CAS Number 203506-26-7 1170438-56-8

Molecular Formula C₁₂H₁₄N₂ C₁₂H₁₅ClN₂

Molecular Weight 186.25 g/mol 222.71 g/mol

Structural Class Substituted Quinoline Quinoline Hydrochloride

Primary Ionization Basic (pKa ~4.5 - 5.5) Pre-ionized (Salt)

Integrated Analytical Strategy
To establish a trustworthy and comprehensive profile of the compound, orthogonal analytical

techniques must be employed. The workflow below illustrates the integration of quantitative

purity analysis, trace impurity profiling, and definitive structural elucidation.
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Integrated analytical workflow for the comprehensive characterization of quinoline derivatives.

Experimental Protocols & Causality
Do not treat analytical instruments as "black boxes." The protocols below are designed with

explicit causality, linking the structural features of 2-Amino-8-ethyl-3-methylquinoline to

specific instrumental parameters.
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Molecular Structural Features

Chromatographic & MS Parameters
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Logical causality mapping between molecular structural features and analytical method

parameters.

High-Performance Liquid Chromatography (HPLC-DAD)
Purpose: Determination of chromatographic purity and quantification of the main active

pharmaceutical ingredient (API). Causality: Quinoline derivatives are notorious for peak tailing

on standard silica-based columns due to secondary interactions between the basic nitrogen

and residual acidic silanol groups on the stationary phase[3]. To mitigate this, an acidic mobile

phase (0.1% Formic Acid) is mandatory. The low pH fully protonates the analyte and

suppresses silanol ionization, ensuring sharp, symmetrical peaks[3].

Step-by-Step Methodology:

Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of Mobile Phase A

(aqueous). Note: Injecting a strong organic solvent into a highly aqueous gradient starting

point causes localized disruption of the partitioning equilibrium, leading to peak distortion.
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Column Selection: Use an end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm) to provide

adequate hydrophobic retention for the ethyl and methyl groups.

Detection: Set the Diode Array Detector (DAD) to monitor at 254 nm and 280 nm, where the

conjugated quinoline ring exhibits strong UV absorbance.

Gradient Execution: Run the gradient detailed in Table 2.

Table 2: Optimized HPLC Gradient Program

Time (min) Flow Rate (mL/min)
Mobile Phase A
(Water + 0.1% FA)

Mobile Phase B
(Acetonitrile + 0.1%
FA)

0.0 1.0 95% 5%

2.0 1.0 95% 5%

10.0 1.0 10% 90%

12.0 1.0 10% 90%

12.1 1.0 95% 5%

15.0 1.0 95% 5%

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)
Purpose: Trace impurity profiling, degradation product identification, and absolute mass

confirmation. Causality: The basicity of the exocyclic amine and the quinoline nitrogen ensures

excellent ionization efficiency in Electrospray Ionization Positive mode (ESI+), readily accepting

a proton to form a strong [M+H]+ precursor ion[2].

Step-by-Step Methodology:

Sample Dilution: Dilute the HPLC sample 1:100 in 50% Acetonitrile/Water to prevent detector

saturation and mitigate matrix suppression effects.
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Ionization Parameters: Set ESI+ capillary voltage to 3.5 kV, desolvation temperature to

350°C, and gas flow to 800 L/hr.

Collision-Induced Dissociation (CID): Subject the precursor ion (m/z 187.1) to varying

collision energies using Argon gas to generate a structural fingerprint.

Table 3: Expected MS/MS Transitions (ESI+) for Structural Confirmation

Precursor Ion (m/z) Product Ion (m/z)
Collision Energy
(eV)

Structural
Rationale

187.1 [M+H]⁺ 170.1 15

Loss of NH₃ (-17 Da);

typical for exocyclic

amines.

187.1 [M+H]⁺ 158.1 20
Loss of the ethyl

radical/group (-29 Da).

187.1 [M+H]⁺ 142.1 30

Deeper cleavage of

alkyl substituents and

ring opening.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: Absolute structural elucidation, specifically differentiating regioisomers (e.g.,

confirming the ethyl group is at position 8 and not position 6)[4]. Causality: The hydrochloride

salt form dictates the use of a highly polar deuterated solvent. DMSO-d₆ is selected over CDCl₃

because it fully solubilizes the salt lattice. Furthermore, the strong hydrogen-bonding capability

of DMSO slows the chemical exchange rate of the exocyclic -NH₂ protons, allowing them to be

clearly resolved as a distinct broad singlet in the ¹H spectrum, rather than exchanging rapidly

and disappearing into the baseline.

Step-by-Step Methodology:

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆.

Internal Standard (Optional): Add a known mass of 1,3,5-trimethoxybenzene for quantitative

NMR (qNMR) purity assessment[4].
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Acquisition: Acquire a standard 1D ¹H spectrum (minimum 16 scans) and a ¹³C spectrum

(minimum 512 scans) at 298 K.

2D Correlation: If regioisomerism is suspected, perform a 2D HMBC (Heteronuclear Multiple

Bond Correlation) experiment to verify the connectivity of the ethyl group to C-8 and the

methyl group to C-3.

System Suitability and Self-Validation
A protocol is only as reliable as its internal validation mechanisms. To ensure the

trustworthiness of the analytical data generated, the following system suitability criteria must be

met prior to sample analysis. If the system fails these metrics, the causality mapping (Section

4) should be used to troubleshoot (e.g., failing tailing factor indicates degraded mobile phase

acidity or column silanol exposure).

Table 4: System Suitability Criteria (Self-Validation)

Parameter Acceptance Criteria Scientific Rationale

Retention Time RSD ≤ 1.0% (n=6)

Ensures pump delivery stability

and complete column

equilibration.

Peak Tailing Factor ≤ 1.5

Verifies adequate suppression

of basic nitrogen-silanol

interactions.

Resolution (Rs) ≥ 2.0 (vs. nearest peak)

Guarantees baseline

separation for accurate optical

integration.

Signal-to-Noise (S/N) ≥ 10:1 at LOQ

Confirms the mass

spectrometer's sensitivity for

trace impurity analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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